2-(4,5-dibromo-3-methylpyrazol-1-yl)-N,N-dimethylpropanamide
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Overview
Description
2-(4,5-dibromo-3-methylpyrazol-1-yl)-N,N-dimethylpropanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine atoms and a dimethylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dibromo-3-methylpyrazol-1-yl)-N,N-dimethylpropanamide typically involves the bromination of a pyrazole precursor followed by the introduction of the dimethylpropanamide group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dibromo-3-methylpyrazol-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole oxides.
Scientific Research Applications
2-(4,5-dibromo-3-methylpyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4,5-dibromo-3-methylpyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyrazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The dimethylpropanamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dibromo-3-methyl-1H-pyrazol-1-yl)-3-fluoro-2-methoxypyridine
- 2-(4,5-dibromo-3-methyl-pyrazol-1-yl)-N,N-dimethylpropanamide
Uniqueness
2-(4,5-dibromo-3-methylpyrazol-1-yl)-N,N-dimethylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the dimethylpropanamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60060-92-6 |
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Molecular Formula |
C9H13Br2N3O |
Molecular Weight |
339.03 g/mol |
IUPAC Name |
2-(4,5-dibromo-3-methylpyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C9H13Br2N3O/c1-5-7(10)8(11)14(12-5)6(2)9(15)13(3)4/h6H,1-4H3 |
InChI Key |
DBIDLMGZWOBQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)Br)C(C)C(=O)N(C)C |
Origin of Product |
United States |
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